molecular formula C17H24ClNO5S B345397 Ethyl 1-(5-chloro-2-ethoxy-4-methylbenzenesulfonyl)piperidine-4-carboxylate CAS No. 873589-35-6

Ethyl 1-(5-chloro-2-ethoxy-4-methylbenzenesulfonyl)piperidine-4-carboxylate

Cat. No.: B345397
CAS No.: 873589-35-6
M. Wt: 389.9g/mol
InChI Key: BBGLSDIEKUJVLH-UHFFFAOYSA-N
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Description

Ethyl 1-(5-chloro-2-ethoxy-4-methylbenzenesulfonyl)piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with an ethyl ester group and a benzenesulfonyl group. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of Ethyl 1-(5-chloro-2-ethoxy-4-methylbenzenesulfonyl)piperidine-4-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions using reagents like benzenesulfonyl chloride.

    Ethylation and Chlorination: The ethyl ester group and the chlorine atom can be introduced through alkylation and halogenation reactions, respectively.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

Ethyl 1-(5-chloro-2-ethoxy-4-methylbenzenesulfonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 1-(5-chloro-2-ethoxy-4-methylbenzenesulfonyl)piperidine-4-carboxylate has several scientific research applications:

    Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 1-(5-chloro-2-ethoxy-4-methylbenzenesulfonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Ethyl 1-(5-chloro-2-ethoxy-4-methylbenzenesulfonyl)piperidine-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl piperidine-4-carboxylate: A simpler piperidine derivative without the benzenesulfonyl group.

    1-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)piperidine-4-carboxamide: A related compound with an amide group instead of an ester group.

    Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate: A piperidine derivative with a pyrazinyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

873589-35-6

Molecular Formula

C17H24ClNO5S

Molecular Weight

389.9g/mol

IUPAC Name

ethyl 1-(5-chloro-2-ethoxy-4-methylphenyl)sulfonylpiperidine-4-carboxylate

InChI

InChI=1S/C17H24ClNO5S/c1-4-23-15-10-12(3)14(18)11-16(15)25(21,22)19-8-6-13(7-9-19)17(20)24-5-2/h10-11,13H,4-9H2,1-3H3

InChI Key

BBGLSDIEKUJVLH-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2CCC(CC2)C(=O)OCC

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2CCC(CC2)C(=O)OCC

Origin of Product

United States

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